molecular formula C15H15NO B311400 N-(3,4-dimethylphenyl)benzamide

N-(3,4-dimethylphenyl)benzamide

Cat. No.: B311400
M. Wt: 225.28 g/mol
InChI Key: UCAIXIMMSIJHND-UHFFFAOYSA-N
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Description

N-(3,4-Dimethylphenyl)benzamide (C₁₅H₁₅NO) is a benzamide derivative characterized by a benzoyl group attached to a 3,4-dimethyl-substituted aniline moiety. Its synthesis typically involves reacting 3,4-dimethylaniline with benzoyl chloride in the presence of triethylamine (TEA) and dichloromethane (CH₂Cl₂), followed by purification via recrystallization .

The compound crystallizes in a monoclinic system, forming a column-like structure along the a-axis through intermolecular N–H⋯O hydrogen bonds. This antiparallel conformation of the NH bond relative to the meta-methyl group distinguishes it from analogs like N-(3,4-dimethylphenyl)acetamide, where a syn conformation is observed . The bond parameters (e.g., C–N = 1.354 Å) align closely with related benzanilides, such as N-(3,4-dichlorophenyl)benzamide .

Properties

Molecular Formula

C15H15NO

Molecular Weight

225.28 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)benzamide

InChI

InChI=1S/C15H15NO/c1-11-8-9-14(10-12(11)2)16-15(17)13-6-4-3-5-7-13/h3-10H,1-2H3,(H,16,17)

InChI Key

UCAIXIMMSIJHND-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2)C

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physical and Chemical Properties

Table 1: Key Properties of N-(3,4-Dimethylphenyl)benzamide and Analogs
Compound Name Molecular Formula Substituents Key Properties/Applications Reference
This compound C₁₅H₁₅NO 3,4-dimethylphenyl Columnar crystal packing via H-bonding
3,4-Dimethoxy-N-(4-methoxyphenyl)benzamide C₁₆H₁₇NO₄ 3,4-dimethoxy, 4-methoxyphenyl Higher solubility due to methoxy groups
3-Chloro-N-(3,4-dimethylphenyl)benzamide C₁₅H₁₄ClNO 3-Cl, 3,4-dimethylphenyl Enhanced electrophilicity for reactions
5-Chloro-2-hydroxy-N-(4-nitrophenyl)benzamide C₁₃H₉ClN₂O₄ 5-Cl, 2-OH, 4-NO₂ phenyl Antimicrobial activity against D. piger
4-[5-(Benzylsulfanyl)-tetrazol-1-yl]-N-(3,4-dimethylphenyl)benzamide C₂₈H₂₄N₆OS₂ Tetrazole, benzylsulfanyl Screening compound for drug discovery
Key Observations:
  • Electron-Donating vs. Electron-Withdrawing Groups : Methyl and methoxy substituents (e.g., in ) increase electron density on the aromatic ring, enhancing solubility in polar solvents. In contrast, chloro and nitro groups (e.g., ) introduce electron-withdrawing effects, improving reactivity in electrophilic substitutions.
  • Hydrogen Bonding and Crystallography : The antiparallel NH conformation in this compound contrasts with syn conformations in acetamide analogs. This difference influences packing efficiency and melting points .
Tyrosinase Inhibition

A derivative, 4-[({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-N-(3,4-dimethylphenyl)benzamide (C₂₈H₂₆N₆OS₂), demonstrated potent tyrosinase inhibition (IC₅₀ = 0.45 μM), attributed to the thiazole-triazole pharmacophore enhancing metal coordination in the enzyme active site .

Antimicrobial Activity

Salicylamide derivatives, such as 5-chloro-2-hydroxy-N-(4-nitrophenyl)benzamide , exhibited significant cytotoxicity against Desulfovibrio piger (biomass reduction by 82–90% at 1.10 µmol/L) due to nitro group-enhanced membrane permeability .

Structural and Spectroscopic Insights

  • X-ray Crystallography : The title compound’s crystal structure (space group P2₁/c) reveals planar benzamide moieties and hydrogen-bonded dimers, differing from twisted conformations in bulkier analogs .
  • Spectroscopic Characterization : IR and NMR data for this compound align with typical benzanilides (e.g., C=O stretch at ~1660 cm⁻¹, NH resonance at δ 8.5 ppm) .

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